molecular formula C27H27FN2O6 B11649443 [3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4,5-trimethoxyphenyl)methanone

[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11649443
M. Wt: 494.5 g/mol
InChI Key: GUCHKKUIFDSUGR-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups. The final step involves the attachment of the trimethoxyphenylmethanone moiety. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and methoxybenzene under controlled conditions such as refluxing in organic solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can be studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Medicine

Medically, this compound may serve as a lead compound for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery programs.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3-(3,4-dimethoxyphenyl)-5-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to its analogs.

Properties

Molecular Formula

C27H27FN2O6

Molecular Weight

494.5 g/mol

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C27H27FN2O6/c1-32-22-11-10-16(12-23(22)33-2)20-15-21(18-8-6-7-9-19(18)28)30(29-20)27(31)17-13-24(34-3)26(36-5)25(14-17)35-4/h6-14,21H,15H2,1-5H3

InChI Key

GUCHKKUIFDSUGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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